molecular formula C18H12N4O4 B2810501 N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide CAS No. 866041-29-4

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide

Cat. No.: B2810501
CAS No.: 866041-29-4
M. Wt: 348.318
InChI Key: UQVRJKYFBSLIDZ-UHFFFAOYSA-N
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Description

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide is a heterocyclic compound featuring a chromeno[4,3-d]pyrimidine core fused with a 3-nitrobenzamide moiety. The chromenopyrimidine scaffold is known for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4/c23-17(11-4-3-5-13(8-11)22(24)25)21-18-19-9-12-10-26-15-7-2-1-6-14(15)16(12)20-18/h1-9H,10H2,(H,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVRJKYFBSLIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319996
Record name N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820414
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866041-29-4
Record name N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide typically involves the reaction of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement . This method is known for its versatility and efficiency in producing functionalized chromeno-pyrimidine hybrids.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Reaction Conditions and Mechanism

The synthesis can be performed under mild conditions, often utilizing solvents such as dimethyl sulfoxide (DMSO) or ethanol. The reaction mechanism generally involves:

  • Formation of the amide bond : The nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride.
  • Cyclization : This may involve subsequent reactions leading to the formation of the chromene and pyrimidine structures.

Hydrolysis and Decomposition

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide can undergo hydrolysis in aqueous conditions, leading to the formation of the corresponding carboxylic acid and amine. This reaction is significant for understanding its stability and reactivity under physiological conditions.

Reduction Reactions

The nitro group present in this compound can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) in hydrogen atmosphere or sodium dithionite. This transformation is crucial for modifying the biological activity of the compound.

Table 3: Biological Activities

Activity TypeTarget Organisms/CellsReference
AnticancerVarious cancer cell lines ,
AntimicrobialEscherichia coli, Staphylococcus aureus ,

Scientific Research Applications

Research indicates that N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide exhibits notable biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that it may induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Preliminary tests indicate effectiveness against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on human breast cancer cells revealed:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.
  • Mechanism of Action : The compound was found to activate apoptotic pathways, leading to increased caspase activity.

Case Study 2: Antimicrobial Testing

In a laboratory setting, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria:

  • Inhibition Zones : Clear inhibition zones were noted at concentrations of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 25 µg/mL for both bacterial strains.

Applications

The applications of this compound span several domains:

  • Pharmaceutical Development :
    • Potential drug candidate for cancer therapy.
    • Development of new antimicrobial agents.
  • Material Science :
    • Exploration as a dye or pigment due to its chromophoric properties.
    • Use in the development of organic electronic materials owing to its electronic properties.

Mechanism of Action

The mechanism of action of N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to the active site of CDK2, disrupting its normal function and preventing cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural or functional similarities with N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide:

Compound Name Key Structural Features Molecular Formula Molecular Weight Reported Activity/Notes
N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide 4-nitrobenzamide substituent (para-nitro position) C18H12N4O4 348.31 Isomeric counterpart; nitro position may alter electronic properties and binding modes.
9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one Hexahydrochromeno-pyrimidinone core with 2-chlorophenyl and benzylidene groups C30H23Cl2N3O2 552.43 Increased saturation (hexahydro) may reduce planarity; chlorine substituents enhance lipophilicity.
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide Cyclopenta[b]thiophene core with sulfamoyl and pyrimidinyl groups C21H19N5O3S2 477.54 Antiproliferative activity against MCF7 cells via tyrosine kinase inhibition.

Key Differences and Implications

Nitro Group Position: The 3-nitro isomer (main compound) vs. the 4-nitro isomer () differ in electronic distribution.

Chlorine vs. Nitro Substituents :

  • Chlorine atoms in ’s compound increase lipophilicity, likely improving membrane permeability compared to the nitro group. However, nitro groups are stronger electron-withdrawing moieties, which could enhance binding to targets like ATP-binding pockets .

Core Saturation: The hexahydrochromeno-pyrimidinone () has reduced aromaticity compared to the fully unsaturated chromeno[4,3-d]pyrimidine core.

Heterocyclic Variations: Cyclopenta[b]thiophene derivatives () replace the chromeno-pyrimidine core with a sulfur-containing heterocycle, which may alter redox properties and target specificity.

Biological Activity

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological relevance.

Chemical Structure and Properties

  • Molecular Formula : C18H12N4O4
  • Molecular Weight : 348.32 g/mol
  • CAS Number : 866041-29-4

This compound features a chromeno-pyrimidine core structure that is known for various biological activities, including antimicrobial and anticancer properties.

Synthesis of this compound

Recent advancements have focused on the development of efficient synthetic routes for this compound. A novel protocol involves the use of 3-formylchromones and heterocyclic ketene aminals through a multi-component reaction that facilitates the formation of the chromeno-pyrimidine framework. This method allows for the rapid generation of diverse derivatives with potential biological activity .

Biological Activity

The biological activity of this compound is attributed to its structural features that interact with various biological targets. Key findings include:

  • Antimicrobial Activity : Compounds related to this structure have demonstrated significant antimicrobial effects against various pathogens, including bacteria and fungi. For instance, derivatives have shown activity against Staphylococcus aureus and Escherichia coli in vitro .
  • Anticancer Properties : Studies indicate that chromeno-pyrimidines exhibit cytotoxic effects on cancer cell lines. For example, certain derivatives have been reported to inhibit cell proliferation in human breast cancer cells (MCF-7) with IC50 values in the micromolar range .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several chromeno-pyrimidine derivatives, revealing that modifications at the nitrobenzene position significantly enhanced activity against Bacteroides fragilis and other clinically relevant strains. The most potent derivative exhibited an IC50 value of 5 μM against E. coli .
  • Cytotoxic Effects on Cancer Cells : In a comparative analysis, this compound was tested alongside known anticancer agents. Results indicated that this compound induced apoptosis in MCF-7 cells through mitochondrial pathways, with flow cytometry confirming increased annexin V binding .

Research Findings

Research has consistently shown that chromeno-pyrimidines possess various bioactive properties:

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in MCF-7 cells
Enzyme InhibitionInhibits acetylcholinesterase (AChE)

Q & A

Q. Methodological Characterization :

  • Mass Spectrometry (MS) : Confirm molecular weight (calculated: ~348.31 g/mol for the 4-nitro analog ).
  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm), chromene methylene (δ ~4.5 ppm), and NH (δ ~10 ppm).
    • ¹³C NMR : Signals for carbonyl carbons (~165 ppm) and nitro-substituted aromatic carbons.
  • IR Spectroscopy : Stretching vibrations for nitro (1520–1350 cm⁻¹) and amide C=O (~1680 cm⁻¹) .

Q. Table 1: Key Spectroscopic Identifiers

TechniqueKey Peaks/SignalsReference
MS [M+H]⁺: ~349.31
¹H NMR Aromatic protons: δ 7.2–8.3 (multiplet)
¹³C NMR Amide C=O: δ 165.2
IR NO₂: 1350–1520 cm⁻¹

How do substituent positions (e.g., 3-nitro vs. 4-nitro on the benzamide group) affect the compound's electronic properties and reactivity?

Advanced Question
The nitro group's position (meta vs. para) significantly alters electronic distribution:

  • 3-Nitro (meta) : Creates an electron-withdrawing effect, destabilizing the aromatic ring and directing electrophilic substitution to the para position relative to the amide.
  • 4-Nitro (para) : Enhances resonance stabilization but reduces steric hindrance compared to meta substitution.

Q. Methodological Analysis :

  • Computational Studies : Density Functional Theory (DFT) can calculate charge distribution (e.g., nitro group reduces electron density on the chromeno-pyrimidine core).
  • Hammett Constants : Quantify substituent effects (σₘ for 3-nitro = 0.71; σₚ for 4-nitro = 1.27) .
  • Reactivity : Para-nitro analogs may exhibit higher electrophilicity in SNAr reactions due to stronger electron withdrawal .

What synthetic strategies are commonly employed for constructing the chromeno[4,3-d]pyrimidine core?

Basic Question
The core is synthesized via:

Chromene Formation : Condensation of salicylaldehyde derivatives with malononitrile to form 2-amino-3-cyano-4H-chromenes.

Cyclization : Reaction with urea or thiourea under acidic conditions to form the pyrimidine ring .

Q. Optimization Tips :

  • Solvent Choice : Use ethanol or DMF for high yields.
  • Catalysts : HCl or p-TSA accelerates cyclization.
  • Temperature : 80–100°C for 6–12 hours .

Q. Table 2: Synthetic Routes for Chromeno-Pyrimidine Derivatives

StepReactantsConditionsYield (%)Reference
1Salicylaldehyde + MalononitrileEthanol, reflux75–85
2Urea + HCl100°C, 8 hrs60–70

What computational methods are suitable for predicting the binding affinity of this compound to biological targets like RAGE?

Advanced Question
Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with RAGE's V-domain.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Free Energy Calculations : MM-GBSA or MM-PBSA to estimate binding energies .

Case Study : A chromeno-pyrimidine analog (Compound 62) showed RAGE inhibition (IC₅₀ = 2.1 µM) via hydrophobic interactions and hydrogen bonding .

How can researchers optimize reaction conditions to improve yield in multi-step syntheses of chromeno-pyrimidine derivatives?

Basic Question
Key Factors :

  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization efficiency.
  • Reaction Monitoring : TLC or HPLC to track intermediate formation .

Q. Table 3: Optimization Parameters

ParameterOptimal ConditionYield ImprovementReference
Catalyst p-TSA (10 mol%)+15%
Temperature 90°C+10%
Solvent DMF+20%

What are the challenges in analyzing reaction intermediates during the synthesis of nitro-substituted chromeno-pyrimidine carboxamides?

Advanced Question
Challenges :

  • Intermediate Instability : Nitro groups may undergo unintended reduction under acidic conditions.
  • Spectroscopic Overlap : Aromatic proton signals in NMR may overlap, complicating assignment.

Q. Solutions :

  • Low-Temperature NMR : Acquire spectra at –20°C to slow degradation.
  • LC-MS/MS : Monitor intermediates in real-time with high sensitivity .
  • Isotopic Labeling : Use ¹⁵N-labeled reagents to track nitro group behavior .

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